REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[O:16][CH3:17])=O.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C>[CH3:17][O:16][C:8]1[C:7]2[N:6]=[C:4]([CH2:3][O:2][CH3:1])[NH:13][C:12]=2[CH:11]=[CH:10][CH:9]=1 |f:2.3|
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Name
|
2-Methoxy-N-(2-methoxy-6-nitrophenyl)acetamide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)NC1=C(C=CC=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
hydrate
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
isopropyl alcohol (3 mL), and stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
the obtained solid was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2NC(=NC21)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |